molecular formula C13H4F18N2O B1272200 1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole CAS No. 247170-28-1

1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole

Cat. No.: B1272200
CAS No.: 247170-28-1
M. Wt: 546.15 g/mol
InChI Key: LFLWTZBRQAFGQE-UHFFFAOYSA-N
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Description

1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole is a compound belonging to the pyrazole family, characterized by its unique structure featuring two nonafluorobutyl groups attached to the pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the preparation of more complex heterocyclic systems .

Preparation Methods

The synthesis of 1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole typically involves the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole undergoes various chemical reactions, including:

Scientific Research Applications

1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole involves its interaction with specific molecular targets and pathways. The nonafluorobutyl groups enhance its lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole can be compared with other pyrazole derivatives, such as:

Properties

IUPAC Name

1-[3,5-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)pyrazol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H4F18N2O/c1-3(34)33-5(7(16,17)9(20,21)11(24,25)13(29,30)31)2-4(32-33)6(14,15)8(18,19)10(22,23)12(26,27)28/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLWTZBRQAFGQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=CC(=N1)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H4F18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370976
Record name 1-[3,5-Bis(nonafluorobutyl)-1H-pyrazol-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247170-28-1
Record name 1-[3,5-Bis(nonafluorobutyl)-1H-pyrazol-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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